molecular formula C17H24N4O2 B6787216 N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

Cat. No.: B6787216
M. Wt: 316.4 g/mol
InChI Key: KQSDNIOBUZOXMC-CFMCSPIPSA-N
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Description

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-13(14-5-4-7-18-11-14)19-17(23)21-10-6-15(12-21)16(22)20-8-2-3-9-20/h4-5,7,11,13,15H,2-3,6,8-10,12H2,1H3,(H,19,23)/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSDNIOBUZOXMC-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)N2CCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)NC(=O)N2CCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of various stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and subsequent functionalization steps. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-dione derivatives, while reduction of the pyridine ring can lead to piperidine derivatives.

Scientific Research Applications

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the stereochemistry of the compound . The compound may also inhibit enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which may confer distinct biological activities and therapeutic potential compared to other pyrrolidine derivatives.

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